

Introduction: The Strategic Importance of a Bifunctional Reagent

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Compound of Interest

Compound Name: 4-Chlorobenzyl bromide

Cat. No.: B1630557

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4-Chlorobenzyl bromide is an aromatic organohalogen compound distinguished by its dual reactivity. The molecule features a benzyl bromide group, which is highly susceptible to nucleophilic substitution, and a chemically robust chloro-substituent on the aromatic ring. This structure makes it an invaluable electrophilic building block for introducing the 4-chlorobenzyl moiety into diverse molecular architectures. The presence of this group is known to modulate biological activity by influencing factors such as lipophilicity and metabolic stability, making **4-Chlorobenzyl bromide** a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and advanced materials. This guide serves as a foundational resource for understanding and effectively utilizing this versatile reagent in a research and development setting.

Core Physicochemical & Structural Data

A precise understanding of a compound's fundamental properties is a prerequisite for its effective application in synthesis and analysis.

Property	Value	Source(s)
Molecular Formula	C7H6BrCl	[1][2]
Molecular Weight	205.48 g/mol	[1][3]
IUPAC Name	1-(bromomethyl)-4-chlorobenzene	[1]
Synonyms	α -Bromo-p-chlorotoluene, p-Chlorobenzyl bromide	
CAS Number	622-95-7	[1][3]
Appearance	White to off-white crystalline solid	
Melting Point	46-52 °C	[2]
Boiling Point	107-108 °C @ 8 mmHg	[2][3]
Key Hazard	Lachrymatory	[3]

Synthesis and Mechanistic Insight

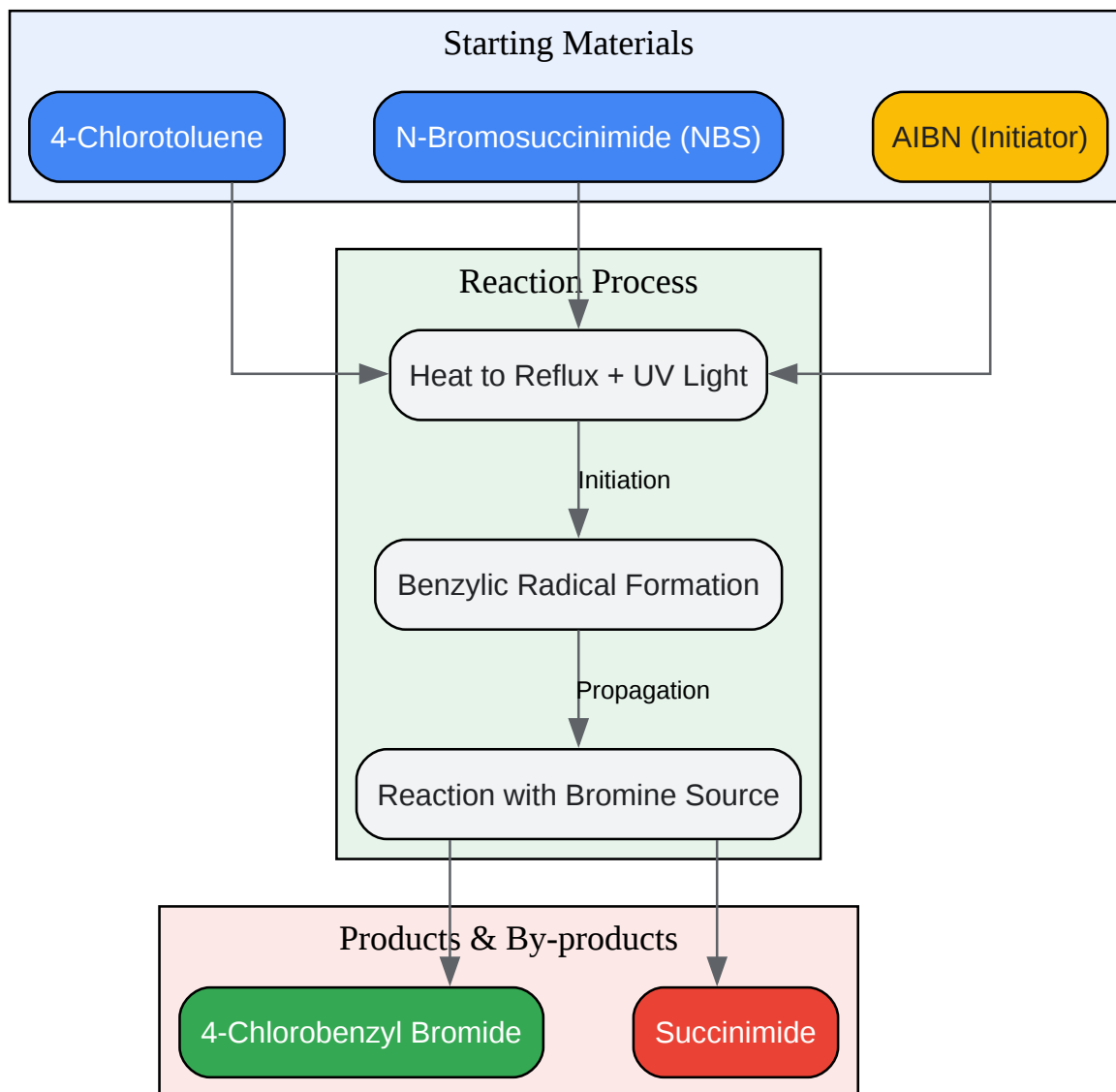
The most common and industrially scalable method for producing **4-Chlorobenzyl bromide** is through the selective free-radical bromination of 4-chlorotoluene. This reaction leverages the enhanced stability of the benzylic radical intermediate.

Experimental Protocol: Free-Radical Bromination of 4-Chlorotoluene

- Reagent Preparation:** In a three-neck round-bottom flask fitted with a reflux condenser, thermometer, and overhead stirrer, dissolve 4-chlorotoluene (1.0 eq.) and N-Bromosuccinimide (NBS, 1.05 eq.) in a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile).
- Initiation:** Add a catalytic quantity of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02 eq.). The choice of initiator is critical; AIBN is often preferred for its predictable decomposition kinetics.

- **Reaction Execution:** Heat the mixture to reflux (approx. 77°C for CCl₄). The reaction can be initiated and sustained by irradiation with a UV lamp, which facilitates the homolytic cleavage of the initiator and bromine source.
- **Monitoring:** Track the reaction's progress by periodically taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of 4-chlorotoluene.
- **Work-up:** Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide by-product, being insoluble in the nonpolar solvent, will precipitate and can be removed by vacuum filtration.
- **Purification:** Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is typically purified by recrystallization from a suitable solvent like hexane to yield pure **4-Chlorobenzyl bromide**.

Visualization of the Synthetic Pathway



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References

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